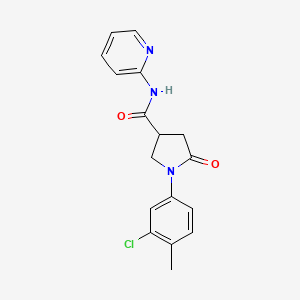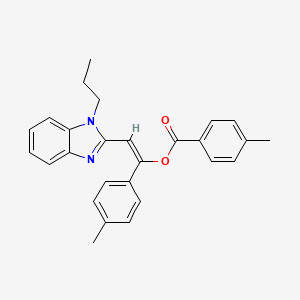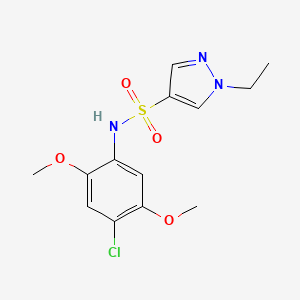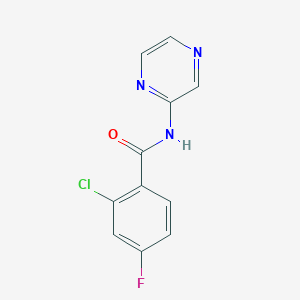![molecular formula C18H17ClN2O B5434636 N'-[1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5434636.png)
N'-[1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide, also known as CPPC, is a chemical compound that has been the subject of extensive research due to its potential applications in various fields. CPPC is a cyclopropane derivative that has been synthesized using different methods.
Wirkmechanismus
N'-[1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the regulation of inflammation and pain. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and antioxidant activities by reducing the production of reactive oxygen species (ROS) and inhibiting the activity of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that play a crucial role in the regulation of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide has several advantages for lab experiments, including its easy synthesis and low cost. However, this compound has limitations such as its low solubility in water and its potential toxicity, which may affect the results of experiments.
Zukünftige Richtungen
N'-[1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide has several potential future directions, including its use as a lead compound for the development of novel anti-inflammatory, antioxidant, and anticancer agents. This compound can also be explored for its potential use as a plant growth regulator and as a precursor for the synthesis of novel materials. Further studies are needed to explore the pharmacokinetics and toxicity of this compound to determine its safety and efficacy for human use.
Conclusion:
In conclusion, this compound is a cyclopropane derivative that has been extensively studied for its potential applications in various fields. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities, and has potential future directions as a lead compound for the development of novel agents. Further studies are needed to explore the pharmacokinetics and toxicity of this compound to determine its safety and efficacy for human use.
Synthesemethoden
N'-[1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide has been synthesized using various methods, including the reaction of 2-chloroacetophenone with hydrazine hydrate to form 2-(2-chlorophenyl)hydrazine, followed by the reaction of this intermediate with cyclopropanecarboxaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of 2-chloroacetophenone with phenylhydrazine to form N-(2-chlorophenyl)-N-phenylhydrazine, which is then reacted with cyclopropanecarboxaldehyde to form this compound.
Wissenschaftliche Forschungsanwendungen
N'-[1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been explored for its potential use as a plant growth regulator and as a precursor for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-12(14-9-5-6-10-17(14)19)20-21-18(22)16-11-15(16)13-7-3-2-4-8-13/h2-10,15-16H,11H2,1H3,(H,21,22)/b20-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGIIIAZUKNKCD-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1CC1C2=CC=CC=C2)/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5434565.png)
![N-benzyl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5434575.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5434590.png)

![4-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5434612.png)


![4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5434629.png)
![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]alanine](/img/structure/B5434635.png)
![2-[2-(4-morpholinylcarbonyl)phenyl]-1H-benzimidazole](/img/structure/B5434644.png)
![4-ethyl-2-methyl-5-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5434661.png)
